molecular formula C20H20F3N3S B2806210 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine CAS No. 1096443-08-1

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine

Cat. No.: B2806210
CAS No.: 1096443-08-1
M. Wt: 391.46
InChI Key: XZRWTNCPHHCOSV-UHFFFAOYSA-N
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Description

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a pyrazole-thienyl moiety and a 3-(trifluoromethyl)benzyl group. This structure combines electron-rich (thienyl) and electron-deficient (trifluoromethyl) regions, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

4-(3-thiophen-2-yl-1H-pyrazol-5-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3S/c21-20(22,23)16-4-1-3-14(11-16)13-26-8-6-15(7-9-26)17-12-18(25-24-17)19-5-2-10-27-19/h1-5,10-12,15H,6-9,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRWTNCPHHCOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. For instance, reacting 2-thienyl-1,3-diketone with hydrazine hydrate under reflux conditions yields the 5-(2-thienyl)-1H-pyrazole.

    Attachment of the Piperidine Ring: The next step involves the alkylation of the pyrazole derivative with a suitable piperidine derivative. This can be achieved through nucleophilic substitution reactions.

    Introduction of the Trifluoromethylbenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including the target compound, exhibit a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study highlighted that compounds with a pyrazole core demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
  • Anti-inflammatory Properties : The compound's structural features may contribute to its anti-inflammatory effects. Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating inflammation-related disorders .
  • Antimicrobial Effects : Research has indicated that certain pyrazole compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Table 1: Synthesis Methods for Pyrazole Derivatives

MethodologyDescriptionYield (%)
Multicomponent ReactionsCombines multiple reactants in a single step to form complex structures.81–91%
Ultrasound-assisted SynthesisUtilizes ultrasound energy to enhance reaction rates and yields.Variable
Traditional Organic SynthesisConventional methods involving sequential reactions and purification steps.Lower

Case Studies

Several case studies have documented the effectiveness of pyrazole derivatives in various therapeutic contexts:

  • Anticancer Study : A recent investigation evaluated a series of pyrazole derivatives against human cancer cell lines. Results indicated that certain compounds exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity .
  • Anti-inflammatory Research : In a study focusing on inflammation models, pyrazole-based compounds were shown to significantly reduce markers of inflammation, such as cytokine levels, indicating their potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of several pyrazole derivatives against common pathogens. The results showed that specific compounds had inhibition zones comparable to established antibiotics, suggesting their viability as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine would depend on its specific biological target. Generally, compounds with pyrazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazole-Piperidine Derivatives with Thienyl Substituents

Compounds sharing the pyrazole-piperidine backbone but differing in substituents provide insights into structure-activity relationships:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance
4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine C21H19F3N4S 440.47 3-(trifluoromethyl)benzyl, 2-thienyl Potential enzyme stabilization/modulation
1-(4-Methylbenzyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine () C21H22N4S 380.50 4-methylbenzyl Structural analog; substituent position impacts lipophilicity
4-Chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine () C16H17ClN6S 360.87 Chloropyrimidinylamine Enhanced polar interactions due to chloro and amine groups

Key Observations :

  • Substitution with a chloropyrimidinylamine () increases molecular weight and polarity, which may alter solubility and target specificity.
Trifluoromethyl-Substituted Pyrazole Derivatives

Trifluoromethyl groups are critical for metabolic stability and target affinity. Notable analogs include:

Compound Name () Molecular Formula Molecular Weight Key Features
4-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine dihydrochloride C9H13F3N4·2HCl 307.14 Trifluoromethyl at pyrazole C5; charged
[5-(Trifluoromethyl)-1H-pyrazol-3-yl]methylamine C5H6F3N3 165.12 Terminal amine for conjugation

Comparison :

  • The target compound’s 3-(trifluoromethyl)benzyl group offers a bulkier hydrophobic domain compared to simpler trifluoromethyl-pyrazole derivatives, suggesting superior enzyme binding in sterically demanding environments .
Heterocyclic Variations: Triazole vs. Pyrazole

A triazole-containing analog () highlights the impact of heterocycle choice:

  • 4-[5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzenesulfonyl)piperidine
    • Molecular Formula: C27H24ClF3N4O2S2
    • Molecular Weight: 593.08
    • Features: Triazole core, sulfonyl groups, benzylsulfanyl substituent.

Functional Implications :

  • The triazole ring (vs. pyrazole) increases hydrogen-bonding capacity, while the sulfonyl group enhances electrophilicity. This compound’s higher molecular weight (593.08 vs. 440.47) may reduce cell permeability compared to the target compound .

Mechanistic Insights from Enzyme Inhibition Studies

  • Compound 1 and 2 (): Both stabilize PEPCK with ΔTm ≈ 8°C. Their stronger effects on Vmax than Km suggest non-competitive inhibition, contrasting with the target compound’s undefined mechanism. Structural similarities (thienyl-pyrazole motifs) imply shared binding domains but distinct electronic profiles due to the trifluoromethyl group .

Biological Activity

The compound 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F3N4SC_{24}H_{22}F_3N_4S, and its structural representation can be denoted as follows:

  • IUPAC Name : this compound
  • SMILES : C1=CCN(C(=C1)C2=CC=C(S2)C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C5=CC=CS5)

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the thiophene moiety via cyclization.
  • Functionalization to incorporate the trifluoromethyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a closely related compound, 1-[3-(trifluoromethyl)benzyl]urea , demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values were reported at approximately 4.64μM4.64\,\mu M for Jurkat cells, indicating potent activity against these cells .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)
1-[3-(trifluoromethyl)benzyl]ureaJurkat4.64
HeLa6.75
MCF-78.20

The mechanism by which these compounds exert their anticancer effects appears to involve cell cycle arrest and apoptosis induction. Flow cytometry analysis revealed that treated Jurkat cells exhibited significant accumulation in the sub-G1 phase, indicative of apoptosis . Additionally, docking studies suggest that these compounds may interact with matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. The binding energies calculated were -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, suggesting a strong interaction .

Antimicrobial Activity

Beyond anticancer properties, related compounds have shown promising antimicrobial activity against various pathogens. For example, thieno[2,3-d]pyrimidine derivatives have been documented to exhibit activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound NameMicrobial TargetActivity
Thieno[2,3-d]pyrimidine Derivative AStaphylococcus aureusActive (MIC = 15 µg/mL)
Escherichia coliActive (MIC = 20 µg/mL)

Case Studies

A notable study investigated the anticancer efficacy of a series of pyrazole derivatives structurally similar to our compound. These derivatives were tested for their ability to inhibit angiogenesis using the chick chorioallantoic membrane (CAM) assay, revealing significant inhibition of blood vessel formation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the pyrazole ring via reactions between hydrazines and diketones or α,β-unsaturated carbonyl compounds. For example, thienyl-substituted pyrazoles can be synthesized using 2-thiophenecarbonyl derivatives .
  • Piperidine Functionalization : Introduction of the 3-(trifluoromethyl)benzyl group via alkylation or reductive amination of piperidine precursors. Solvent choice (e.g., THF or DMF) and temperature control (50–100°C) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization is often required to isolate the final product. Yields range from 40–70% depending on steric hindrance from the trifluoromethyl group .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, the trifluoromethyl group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination confirms the molecular formula (e.g., C₂₀H₁₇F₃N₄S).
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors < 0.05 indicating high precision .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors with known interactions with pyrazole or piperidine motifs (e.g., COX-2, kinase inhibitors). Computational docking (AutoDock Vina) can predict binding affinities .
  • In Vitro Assays : Use fluorescence polarization for enzyme inhibition studies (IC₅₀ determination) or surface plasmon resonance (SPR) for binding kinetics. Include positive controls like celecoxib for COX-2 comparisons .
  • Data Validation : Replicate experiments ≥3 times and apply statistical tests (e.g., ANOVA) to account for variability. Purity must exceed 95% (HPLC) to avoid off-target effects .

Q. How can researchers resolve contradictions in activity data across different studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, anti-inflammatory activity in RAW264.7 macrophages may differ from HEK293 due to pathway specificity .
  • Structural Reanalysis : Verify stereochemistry and tautomeric forms (e.g., pyrazole NH tautomerism) via 2D NMR (NOESY) or computational methods (DFT).
  • Meta-Analysis : Pool data from ≥5 independent studies using fixed/random-effects models. Contradictions may arise from solvent effects (DMSO vs. ethanol) .

Methodological Notes

  • SAR Studies : Systematically modify substituents (e.g., replace trifluoromethyl with methyl) and measure activity shifts. Use QSAR models to predict enhancements .
  • Crystallography Troubleshooting : If twinning occurs, employ the TWINLAW command in SHELXL or recollect data at higher resolution (≤1.0 Å) .

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